Distinct Oxidation State from the API and Final Sulfone Intermediate: The Required Precursor in the Etoricoxib Synthesis Route
The compound is the designated ketosulfide intermediate in the synthesis of Etoricoxib. Its quantifiable differentiation from the final sulfone product (1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) is its specific oxidation state. The methylthio (-SMe) group is the immediate precursor to the methylsulfonyl (-SO2Me) group required for COX-2 inhibition in Etoricoxib . An in-situ oxidation process has been patented to eliminate the isolation of this very ketosulfide stage, underscoring its unique and transient role in the synthetic pathway, with its conversion to the ketosulfone being a distinct, quantifiable chemical transformation [1].
| Evidence Dimension | Oxidation State of Sulfur Moiety |
|---|---|
| Target Compound Data | Thioether (-SMe); Molecular weight 257.35 g/mol |
| Comparator Or Baseline | Etoricoxib / Ketosulfone intermediate (1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) |
| Quantified Difference | Oxidation state difference; comparator has sulfone (-SO2Me) group; Molecular weight 289.35 g/mol |
| Conditions | Synthetic organic chemistry, Etoricoxib manufacturing route |
Why This Matters
This quantifiable difference in oxidation state and molecular weight confirms the compound's specific role as a precursor; procuring the sulfone analog instead would abort the intended synthetic step and fail to yield Etoricoxib.
- [1] Google Patents. (2012). A process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. View Source
